molecular formula C17H18N2O3 B056292 [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate CAS No. 122732-06-3

[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate

Katalognummer: B056292
CAS-Nummer: 122732-06-3
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: NVYPANNIKFKQTB-LECBKJRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate is a synthetic derivative of the 3-oxa-9-azatricyclo[3.3.1.02,4]nonane scaffold, a tricyclic structure commonly found in anticholinergic agents. Its core features a bridged bicyclic system with an oxygen atom (3-oxa) and a quaternary ammonium nitrogen (9-azatricyclo). The ester group at position 7 is substituted with a 1H-indole-3-carboxylate moiety, distinguishing it from classical scopolamine derivatives. This structural modification may influence receptor binding, pharmacokinetics, and therapeutic applications .

Vorbereitungsmethoden

Die Synthese von SDZ ICT 322 beinhaltet die Veresterung von Indol-3-carbonsäure mit Scopin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind und eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.

Analyse Chemischer Reaktionen

SDZ ICT 322 durchläuft verschiedene chemische Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

SDZ ICT 322 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

SDZ ICT 322 übt seine Wirkung aus, indem es selektiv Hydroxytryptamin-(5-HT 3)-Rezeptoren antagonisiert. Diese Antagonisierung führt zur Hemmung von Serotonin-vermittelten Reaktionen, die die gastrointestinale Motilität und andere physiologische Prozesse beeinflussen können . Die Fähigkeit der Verbindung, oxidativen Stress zu induzieren, wird als Schlüsselfaktor für ihre kataraktogenen Wirkungen angesehen .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of the Tricyclic Core

The tricyclic 3-oxa-9-azatricyclo[3.3.1.02,4]nonane framework is shared among several pharmacologically active compounds. Key analogues include:

Compound Ester Group N-Substituent Key Differences
Target Compound 1H-Indole-3-carboxylate Methyl Indole group enhances aromaticity and potential serotonin receptor interactions.
Scopolamine 3-Hydroxy-2-phenylpropanoate Methyl Phenylpropanoate ester; anticholinergic (motion sickness).
Hyoscine Butylbromide 3-Hydroxy-2-phenylpropanoate Butyl N-Butyl group increases hydrophobicity; used for gastrointestinal spasms.
Tiotropium Bromide Impurity 2-Hydroxy-2,2-dithiophen-2-ylacetate Methyl Thiophene groups alter electronic properties; impurity in bronchodilators.
Apohyoscine 2-Phenylprop-2-enoate Methyl Unsaturated ester reduces steric hindrance; inactive metabolite.

Pharmacological and Physicochemical Properties

Receptor Affinity

  • Scopolamine: Binds non-selectively to muscarinic acetylcholine receptors (M1–M5), causing anticholinergic effects (e.g., reduced secretions, motion sickness relief) .
  • Target Compound : The indole-3-carboxylate group may introduce partial affinity for serotonin (5-HT) receptors due to indole’s structural similarity to tryptamine .

Solubility and Bioavailability

  • Scopolamine Hydrobromide : Molecular weight 438.31 g/mol; high water solubility due to ionic bromide counterion .

Stereochemical Considerations

The (1S,2R,4S,5R) configuration is critical for binding to muscarinic receptors. highlights that stereochemical deviations in similar tricyclic compounds disrupt hydrogen-bonding networks, reducing potency .

Clinical and Industrial Relevance

  • Scopolamine : Marketed as Transderm Scōp for motion sickness; 1.5 mg transdermal patch .
  • Hyoscine Butylbromide : Used in veterinary medicine () and human gastroenterology due to prolonged action from N-butyl substitution .
  • Target Compound : The indole moiety positions it as a candidate for dual-action therapeutics (e.g., anticholinergic and serotonin modulation), though toxicity profiles require further study .

Biologische Aktivität

The compound [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C17H21NO4C_{17}H_{21}NO_4 with a molecular weight of 303.35 g/mol . It features a unique tricyclic structure that contributes to its biological activity.

PropertyValue
Molecular Weight303.35 g/mol
LogP (Hydrophilicity)0.9
TPSA (Topological Polar Surface Area)62.3 Ų
Number of H-Bond Donors1
Number of H-Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown significant antiproliferative activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Panc-1 (pancreatic cancer)
  • A-549 (lung cancer)

In vitro assays revealed that the compound exhibits a GI50 (growth inhibition at 50% concentration) in the range of 29 nM to 42 nM , outperforming standard treatments like erlotinib in certain contexts .

The compound's mechanism involves inhibition of key signaling pathways often mutated in cancers, such as the EGFR/BRAF pathways. Inhibition assays indicated IC50 values for mutant EGFR variants as low as 0.094 µM , suggesting a high selectivity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the indole and tricyclic moieties:

  • Indole Positioning : Variations at the 5-position of the indole ring significantly affect binding affinity and biological activity.
  • Tricyclic Modifications : Modifying the methyl and oxo groups alters the compound's hydrophobicity and interaction with target proteins.

Case Study 1: Antiproliferative Effects

In a study involving various indole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that substituents on the indole ring could enhance or diminish activity:

CompoundGI50 (nM)Cell Line
[(1S,2R,...)]29Panc-1
Erlotinib33MCF-7
[(R=H)]35A-549

The most potent derivative had a GI50 value lower than that of erlotinib against MCF-7 cells, demonstrating its potential as a novel therapeutic agent .

Case Study 2: SARS-CoV-2 Inhibition

Research has also explored the compound's antiviral properties against SARS-CoV-2, particularly focusing on its ability to inhibit the viral chymotrypsin-like protease (3CLpro). The compound demonstrated promising inhibitory activity with an IC50 value comparable to existing antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves coupling the tricyclic amine core (e.g., 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane) with indole-3-carboxylic acid via esterification. Key steps include:

  • Stereochemical control : Use chiral catalysts or resolving agents to maintain the (1S,2R,4S,5R) configuration during coupling .
  • Activation of carboxylic acid : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the stereochemical integrity of the tricyclic core during synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolve solid-state conformation using single-crystal analysis, as demonstrated for structurally related 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives .
  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with density functional theory (DFT)-predicted values for the target stereoisomer .
  • Optical rotation : Measure specific rotation and match to literature values for enantiopure standards .

Q. What analytical techniques are critical for assessing the compound’s purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to quantify impurities and degradation products .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
  • Conformational analysis : Compare the compound’s chair-boat vs. chair-chair conformers (via X-ray or molecular dynamics simulations) to correlate conformation with target engagement .
  • Dose-response studies : Adjust dosing regimens in animal models (e.g., canine ventricular tachycardia assays) to match in vitro IC50_{50} values, accounting for tissue penetration and efflux transporters .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems (e.g., neuronal or cardiac tissues)?

  • Methodological Answer :

  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., K+^+ or Na+^+ channels) in HEK293 cells expressing human isoforms .
  • Calcium flux assays : Use FLIPR or Fura-2 AM dyes to quantify GPCR activity in primary cardiomyocytes or neuronal cultures .
  • Cryo-EM or SPR : Resolve binding interactions with target proteins (e.g., σ receptors) at near-atomic resolution .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against crystal structures of off-target receptors (e.g., mAChR vs. σ1) using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Train regression models on indole-3-carboxylate analogs to predict logP, polar surface area, and hERG liability .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methyl vs. fluoro groups) .

Q. What experimental approaches are recommended for analyzing metabolic pathways and reactive intermediates?

  • Methodological Answer :

  • Microsomal incubations : Identify Phase I metabolites (oxidation, hydrolysis) using human liver microsomes + NADPH, followed by UPLC-QTOF-MS/MS .
  • Reactive metabolite trapping : Incubate with glutathione or potassium cyanide to detect thiol or cyanide adducts indicative of electrophilic intermediates .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic fate via NMR or mass spectrometry .

Eigenschaften

CAS-Nummer

122732-06-3

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16-

InChI-Schlüssel

NVYPANNIKFKQTB-LECBKJRHSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54

Isomerische SMILES

CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54

Kanonische SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54

Synonyme

indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester
SDZ ICT 322
SDZ-ICT-322

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.